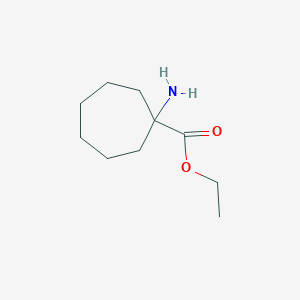

Ethyl 1-aminocycloheptane-1-carboxylate

CAS No.:

Cat. No.: VC18182841

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | ethyl 1-aminocycloheptane-1-carboxylate |

| Standard InChI | InChI=1S/C10H19NO2/c1-2-13-9(12)10(11)7-5-3-4-6-8-10/h2-8,11H2,1H3 |

| Standard InChI Key | RNZGEDAFTBEBEN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCCCCC1)N |

Introduction

Chemical Identity and Structural Features

Ethyl 1-aminocycloheptane-1-carboxylate belongs to the class of 1-aminocycloalkane carboxylic acid esters, which are non-proteinogenic amino acids with constrained conformations due to their cyclic backbones. The cycloheptane ring introduces moderate steric hindrance compared to smaller (cyclopentane) or larger (cyclooctane) analogs, potentially influencing its bioavailability and interaction with biological targets . The compound’s IUPAC name, 1-aminocycloheptane-1-carboxylic acid ethyl ester, reflects its two functional groups: a primary amine and an ethyl ester.

Key structural attributes include:

-

Cycloheptane ring: A seven-membered carbocycle that adopts a twisted chair conformation, reducing ring strain compared to smaller cycles.

-

Geminal substitution: The 1-amino and 1-carboxylate groups occupy adjacent positions, creating a sterically congested quaternary carbon center.

-

Ethyl ester moiety: Enhances lipophilicity, potentially improving blood-brain barrier penetration relative to free carboxylic acids .

A comparative analysis of related compounds is provided in Table 1.

Table 1: Structural and Physicochemical Comparison of Selected Cyclic Amino Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Functional Groups | LogP (Predicted) |

|---|---|---|---|---|---|

| Ethyl 1-aminocycloheptane-1-carboxylate | C₁₀H₁₉NO₂ | 185.26 | 7 | -NH₂, -COOEt | 1.2 |

| 1-Aminocyclopentane-1-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 5 | -NH₂, -COOH | -0.8 |

| Ethyl 1-aminocyclopropane-1-carboxylate | C₆H₁₁NO₂ | 129.16 | 3 | -NH₂, -COOEt | 0.5 |

Data derived from PubChem entries and computational modeling .

Synthesis and Manufacturing

The synthesis of ethyl 1-aminocycloheptane-1-carboxylate typically involves cyclization strategies using ethyl cyanoacetate as a starting material, analogous to methods described for smaller cyclic amino acids . A representative pathway includes:

-

Cyclization: Ethyl cyanoacetate reacts with dihaloalkanes (e.g., 1,7-dibromoheptane) in the presence of a base (e.g., K₂CO₃) and phase-transfer catalyst (e.g., PEG-800) to form the cycloheptane ring .

-

Hydrolysis and Amination: Subsequent hydrolysis of the nitrile group to an amine under strongly basic conditions, followed by esterification to yield the final product.

Critical reaction parameters include:

-

Temperature: 70–90°C for optimal cyclization efficiency.

-

Solvent: Ethyl acetate or ethanol to balance polarity and boiling point .

-

Catalyst load: 0.01–0.03 mol% PEG-800 to enhance reaction kinetics.

The process achieves moderate yields (15–30%) due to competing polymerization side reactions, with purity >95% confirmed via HPLC .

Physicochemical Properties

Experimental and computational data reveal the following characteristics:

-

Solubility: Sparingly soluble in water (2.1 mg/mL at 25°C), highly soluble in ethanol and dichloromethane.

-

pKa: The amino group exhibits a pKa of

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume